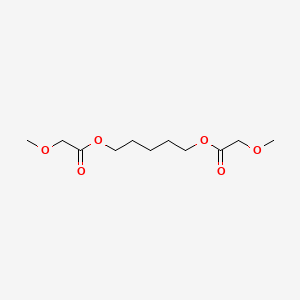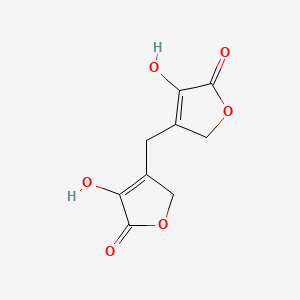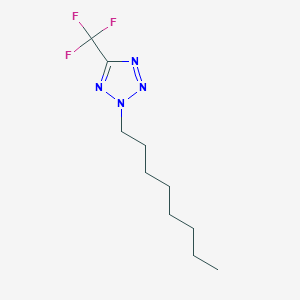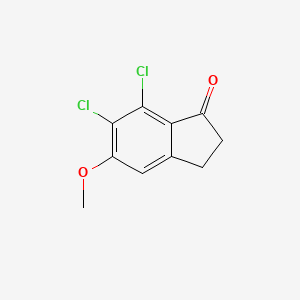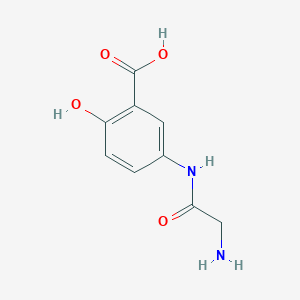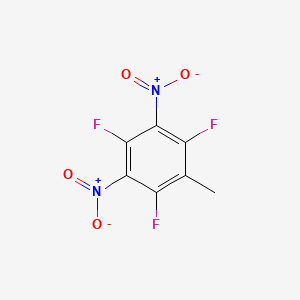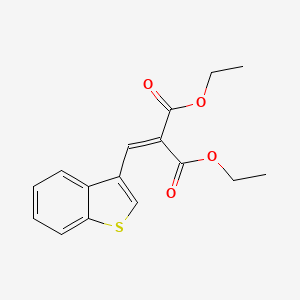
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is a chemical compound with the molecular formula C16H16O4S. It is known for its unique structure, which includes a benzothiophene ring fused with a propanedioate moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate typically involves the condensation of benzothiophene derivatives with diethyl malonate under basic conditions. A common method includes the use of sodium ethoxide as a base in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then reacts with a benzothiophene derivative to form the desired product .
Industrial Production Methods
the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, can be applied to scale up the laboratory synthesis methods .
化学反应分析
Types of Reactions
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or the benzothiophene ring to a dihydrobenzothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiophene derivatives .
科学研究应用
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of diethyl(1-benzothiophen-3-ylmethylidene)propanedioate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
相似化合物的比较
Similar Compounds
Diethyl malonate: A commonly used ester in organic synthesis, known for its reactivity in enolate chemistry.
Benzothiophene: A sulfur-containing heterocycle with applications in medicinal chemistry.
Diethyl benzylidenemalonate: A structurally similar compound with a benzylidene group instead of a benzothiophene ring.
Uniqueness
Diethyl(1-benzothiophen-3-ylmethylidene)propanedioate is unique due to the presence of both the benzothiophene ring and the propanedioate moiety, which confer distinct chemical reactivity and potential biological activity. This combination of structural features makes it a valuable compound for various research applications .
属性
CAS 编号 |
5381-31-7 |
|---|---|
分子式 |
C16H16O4S |
分子量 |
304.4 g/mol |
IUPAC 名称 |
diethyl 2-(1-benzothiophen-3-ylmethylidene)propanedioate |
InChI |
InChI=1S/C16H16O4S/c1-3-19-15(17)13(16(18)20-4-2)9-11-10-21-14-8-6-5-7-12(11)14/h5-10H,3-4H2,1-2H3 |
InChI 键 |
MFHBXWOQZMZIGJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=CC1=CSC2=CC=CC=C21)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-(3-phenylphenyl)phenyl]-6-[4-[3-(3-phenylphenyl)phenyl]phenyl]dibenzofuran](/img/structure/B14007539.png)
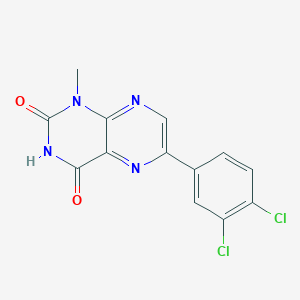
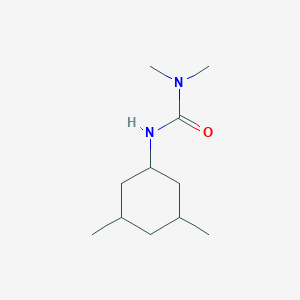
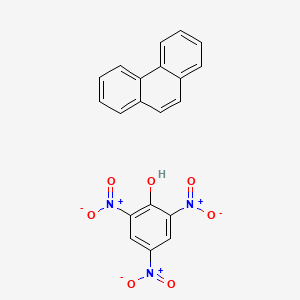
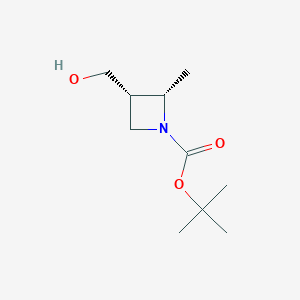
![N-[2-Iodo(3,4,5,6-2H)phenyl]acetamide](/img/structure/B14007574.png)
![5,6-Dibromo-3-(methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14007588.png)
